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molecular formula C8H9NO2 B1198090 2-Amino-6-methylbenzoic acid CAS No. 4389-50-8

2-Amino-6-methylbenzoic acid

Cat. No. B1198090
M. Wt: 151.16 g/mol
InChI Key: XHYVBIXKORFHFM-UHFFFAOYSA-N
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Patent
US05723415

Procedure details

90.6 g (0.6 mol) of 6-methylanthranilic acid are added to a solution of 24.8 g (0.62 mol) of NaOH in 500 ml of water and 63.4 g (0.62 mol) of acetic anhydride are then added dropwise. After stirring for one hour, the mixture is acidified to pH 3 with conc. HCl with cooling, and the precipitate which deposits is filtered off with suction, washed with water and dried under reduced pressure at 50° C.
Quantity
90.6 g
Type
reactant
Reaction Step One
Name
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:11])[C:7]=1[C:8]([OH:10])=[O:9].[OH-].[Na+].[C:14](OC(=O)C)(=[O:16])[CH3:15].Cl>O>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH:11][C:14](=[O:16])[CH3:15])[C:7]=1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
90.6 g
Type
reactant
Smiles
CC=1C=CC=C(C1C(=O)O)N
Name
Quantity
24.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
63.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
the precipitate which deposits is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C(=O)O)C(=CC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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